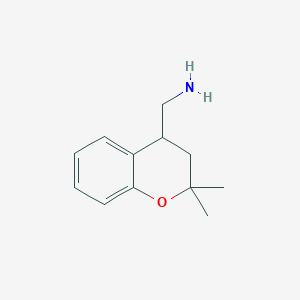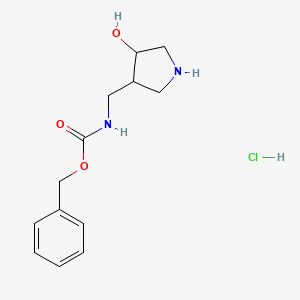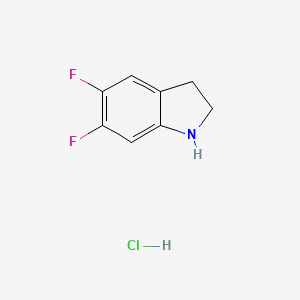
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is a chemical compound with the molecular formula C12H17NO It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with a suitable amine source. One common method involves the use of reductive amination, where the benzopyran derivative is reacted with formaldehyde and an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural compounds makes it a useful tool for probing biological systems.
Medicine
In medicine, derivatives of this compound are being investigated for their pharmacological properties. They may serve as lead compounds for the development of new therapeutic agents targeting various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved often include signal transduction and metabolic processes, where the compound modulates the activity of key proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethylchroman: A structurally related compound with similar reactivity.
Flavanones: Compounds with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton, known for their biological activities.
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Isosteres of 2,2-dimethylchromans with potential pharmacological applications.
Uniqueness
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(2,2-dimethyl-3,4-dihydrochromen-4-yl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)14-12/h3-6,9H,7-8,13H2,1-2H3 |
Clé InChI |
BTWFXNJRCRIXES-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC=CC=C2O1)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B12316381.png)
![4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B12316393.png)
![(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid](/img/structure/B12316399.png)

![tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate](/img/structure/B12316416.png)
![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)



![tert-butyl N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12316445.png)


![Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12316451.png)
